1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 2092615-57-9
VCID: VC5034075
InChI: InChI=1S/C8H6BrF3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3
SMILES: CC1=C(C=CC(=C1F)C(F)F)Br
Molecular Formula: C8H6BrF3
Molecular Weight: 239.035

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene

CAS No.: 2092615-57-9

Cat. No.: VC5034075

Molecular Formula: C8H6BrF3

Molecular Weight: 239.035

* For research use only. Not for human or veterinary use.

1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene - 2092615-57-9

Specification

CAS No. 2092615-57-9
Molecular Formula C8H6BrF3
Molecular Weight 239.035
IUPAC Name 1-bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene
Standard InChI InChI=1S/C8H6BrF3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3
Standard InChI Key BNVULCHRWPIPKG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1F)C(F)F)Br

Introduction

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and Substituent Arrangement

The systematic name 1-bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene specifies substituent positions on the benzene ring:

  • Position 1: Bromine (-Br)

  • Position 2: Methyl (-CH3_3)

  • Position 3: Fluorine (-F)

  • Position 4: Difluoromethyl (-CF2_2H) .

This arrangement creates a sterically congested environment, with the difluoromethyl and methyl groups occupying adjacent positions (para and ortho, respectively). The bromine atom’s electronegativity (χ=2.96\chi = 2.96) and the fluorine atoms’ inductive effects (χ=3.98\chi = 3.98) significantly influence the ring’s electron density .

Molecular Geometry and Electronic Effects

Density Functional Theory (DFT) simulations of analogous compounds predict a planar benzene ring with slight distortions due to steric clashes between the methyl and difluoromethyl groups . The difluoromethyl group’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, directing incoming electrophiles to the less hindered meta position relative to the methyl group .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H6BrF3\text{C}_8\text{H}_6\text{BrF}_3
Molecular Weight239.03 g/mol
CAS Registry Number2092187-56-7
Predicted LogP2.8 (Estimated)

Synthetic Methodologies

Retrosynthetic Analysis

Retrosynthetic pathways for this compound typically involve sequential functionalization of a pre-substituted benzene derivative. A plausible route includes:

  • Methylation: Introducing the methyl group via Friedel-Crafts alkylation of toluene.

  • Fluorination: Electrophilic fluorination using Selectfluor™ at position 3 .

  • Difluoromethylation: Installing the -CF2_2H group via radical trifluoromethylation followed by partial defluorination .

  • Bromination: Regioselective bromination at position 1 using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 under controlled conditions .

Industrial-Scale Synthesis Challenges

Industrial production faces hurdles such as:

  • Regioselectivity: Competing substituent effects may lead to byproducts (e.g., bromination at position 5 instead of 1).

  • Purification: High-resolution distillation or preparative HPLC is required to isolate the target compound from structural isomers .

Table 2: Optimized Bromination Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes side reactions
Catalyst (FeBr3_3)5 mol%Enhances regioselectivity
SolventDichloromethaneImproves solubility

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but is miscible with chlorinated solvents (e.g., CH2_2Cl2_2) and DMSO . Stability studies indicate decomposition above 150°C, with hydrolysis occurring in aqueous basic conditions .

Spectroscopic Characterization

  • 1^1H NMR: The methyl group resonates at δ\delta 2.3 ppm (singlet), while aromatic protons appear as a doublet of doublets (δ\delta 7.1–7.4 ppm) due to coupling with fluorine .

  • 19^{19}F NMR: The difluoromethyl group shows a characteristic AB quartet (δ\delta -115 to -120 ppm), and the fluorine at position 3 appears as a singlet (δ\delta -110 ppm) .

  • GC-MS: Molecular ion peak at m/zm/z 239 (M+^+), with fragmentation patterns confirming the loss of Br (m/zm/z 160) and CF2_2H (m/zm/z 118) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antifungal agents. For example:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl groups at the bromine position, enabling access to biaryl scaffolds .

  • Nucleophilic Substitution: Replacement of bromine with amines or alkoxides yields analogs with enhanced bioavailability .

Agrochemical Development

Fluorinated aromatics like this compound are key in synthesizing herbicides with improved metabolic stability. The difluoromethyl group’s lipophilicity (LogP2.8\text{LogP} \approx 2.8) enhances membrane permeability in plant cells .

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